N-(Benzyloxy)-2-nitrobenzenesulfonamide
Overview
Description
N-(Benzyloxy)-2-nitrobenzenesulfonamide is a chemical compound that serves as an intermediate in the synthesis of various nitrogenous heterocycles. The compound is characterized by the presence of a nitro group and a benzyloxy substituent attached to a benzenesulfonamide moiety. This structure is significant in organic synthesis, particularly in the construction of benzhydrylamines and other heterocyclic compounds .
Synthesis Analysis
The synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide-related compounds involves base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. The process requires electron-withdrawing groups on the aromatic ring of the benzyl group to facilitate the C-arylation . Additionally, a practical chemoselective aromatic substitution method has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives through the efficient nitration and halogenation of N-phenylbenzenesulfonamide, employing metal-promoted tandem reactions .
Molecular Structure Analysis
The molecular structure and vibrational properties of nitrobenzenesulfonamides have been extensively studied using experimental techniques such as FT-IR and FT-Raman, as well as density functional theory (DFT) calculations. These studies provide insights into the effects of nitro group substitution on the characteristic bands in the spectra and allow for the comparison of optimized structures with experimental values .
Chemical Reactions Analysis
Nitrobenzenesulfonamides participate in various chemical reactions. They can undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields . They are also involved in the preparation of secondary amines and diamines through reactions with 2,4-dinitrobenzenesulfonyl chloride . Moreover, the 2-nitrobenzene peroxysulfonyl radical, formed from 2-nitrobenzenesulfonyl chloride and superoxide, can oxidize benzylic methylene compounds to ketones under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(Benzyloxy)-2-nitrobenzenesulfonamide derivatives are influenced by their functional groups. The nitro group is a key functional group that imparts reactivity towards both electrophilic and nucleophilic agents, making these compounds versatile intermediates in organic synthesis. The benzyloxy group can be manipulated through various chemical reactions, including oxidation and alkylation, to yield a wide range of products with potential biological activity .
Scientific Research Applications
Solid-Phase Synthesis of N-alkyl Hydroxamic Acids
- Polymer-supported N-benzyloxy-2-nitrobenzenesulfonamides have been used for the N-alkylation of various compounds through different routes, including Fukuyama reaction, N-alkylation with alkylbromides, and Michael addition reaction. The resulting N-alkyl hydroxamic acids were obtained in excellent purity and yield (Krchnak & Slough, 2004).
Synthesis of Nitrogenous Heterocycles
- N-Benzyl-2-nitrobenzenesulfonamides were used in the base-mediated intramolecular arylation to yield benzhydrylamines. These compounds are useful intermediates in synthesizing various nitrogenous heterocycles, including indazole oxides and quinazolines (Kisseljova, Smyslova & Krchnak, 2014).
Bacterial Biofilm Inhibition
- Novel derivatives of N-(Benzyloxy)-2-nitrobenzenesulfonamide were synthesized and shown to have inhibitory effects on bacterial biofilms of Escherichia coli and Bacillus subtilis, with minimal cytotoxicity (Abbasi et al., 2020).
Versatile Means for Preparation of Secondary Amines
- N-(Benzyloxy)-2-nitrobenzenesulfonamide derivatives have been explored for their potential in the preparation of secondary amines and as protective agents for amines, demonstrating versatility in chemical synthesis (Fukuyama, Jow & Cheung, 1995).
Conformational Properties and Structural Studies
- The molecular structure and conformational properties of N-(Benzyloxy)-2-nitrobenzenesulfonamide have been studied in gas and crystalline phases to understand its chemical behavior and potential applications (Giricheva et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-nitro-N-phenylmethoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-15(17)12-8-4-5-9-13(12)21(18,19)14-20-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDOHALMCRHCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431674 | |
Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzyloxy)-2-nitrobenzenesulfonamide | |
CAS RN |
77925-80-5 | |
Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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